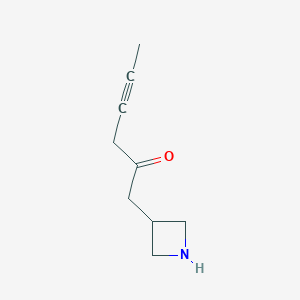
1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)piperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C16H26N2O2S. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is known for its unique structural features, which include a tert-butyl group and two methyl groups attached to a benzene ring, as well as a sulfonyl group and a piperazine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)piperazine hydrochloride typically involves several steps. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride intermediate: The starting material, 4-tert-butyl-2,6-dimethylbenzenesulfonyl chloride, is prepared by reacting 4-tert-butyl-2,6-dimethylbenzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions.
Reaction with piperazine: The sulfonyl chloride intermediate is then reacted with piperazine in the presence of a base such as triethylamine (Et3N) to form the desired product, 1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)piperazine.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid (HCl) to the product to form the hydrochloride salt, this compound.
Analyse Des Réactions Chimiques
1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various nucleophiles such as amines or alcohols.
Applications De Recherche Scientifique
1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)piperazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biological studies to investigate the effects of sulfonyl-containing compounds on biological systems.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can also interact with neurotransmitter receptors in the central nervous system, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)piperidine: This compound has a piperidine ring instead of a piperazine ring, which may result in different chemical and biological properties.
1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)morpholine: This compound contains a morpholine ring, which can also lead to different reactivity and applications.
1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)azepane:
Propriétés
Formule moléculaire |
C16H27ClN2O2S |
|---|---|
Poids moléculaire |
346.9 g/mol |
Nom IUPAC |
1-(4-tert-butyl-2,6-dimethylphenyl)sulfonylpiperazine;hydrochloride |
InChI |
InChI=1S/C16H26N2O2S.ClH/c1-12-10-14(16(3,4)5)11-13(2)15(12)21(19,20)18-8-6-17-7-9-18;/h10-11,17H,6-9H2,1-5H3;1H |
Clé InChI |
IUVHQJFNVQWJQL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1S(=O)(=O)N2CCNCC2)C)C(C)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


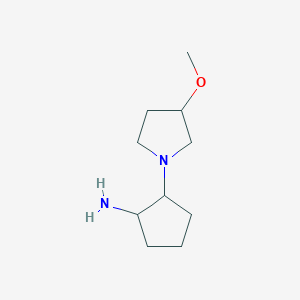

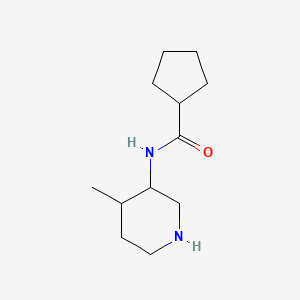
![1,3,5-Trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13184904.png)
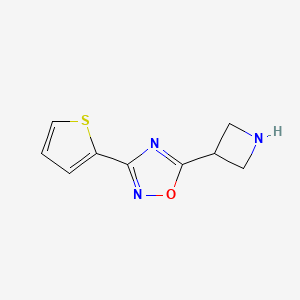



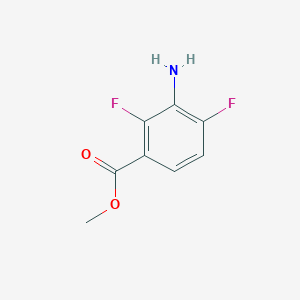

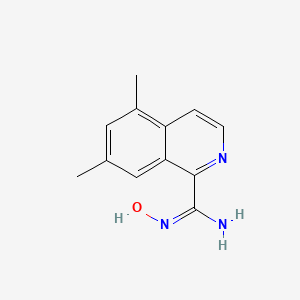
![tert-butyl N-[(4-hydroxy-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate](/img/structure/B13184964.png)
![[1-(Aminomethyl)-4-ethylcyclohexyl]methanol](/img/structure/B13184966.png)
